Benzenemethanol, 4-(tributylstannyl)-
Description
Properties
CAS No. |
129507-00-2 |
|---|---|
Molecular Formula |
C19H34OSn |
Molecular Weight |
397.2 g/mol |
IUPAC Name |
(4-tributylstannylphenyl)methanol |
InChI |
InChI=1S/C7H7O.3C4H9.Sn/c8-6-7-4-2-1-3-5-7;3*1-3-4-2;/h2-5,8H,6H2;3*1,3-4H2,2H3; |
InChI Key |
IPVUOBXIDBCJKO-UHFFFAOYSA-N |
Canonical SMILES |
CCCC[Sn](CCCC)(CCCC)C1=CC=C(C=C1)CO |
Origin of Product |
United States |
Significance of Organostannanes in Catalytic Carbon Carbon Bond Formation
Organostannanes, or organotin compounds, are a class of organometallic compounds containing a tin-carbon bond. wikipedia.org They have become indispensable tools in organic synthesis, primarily for their role in the formation of carbon-carbon bonds. thinkindiaquarterly.orgjst.go.jp The relatively weak tin-carbon bond can be cleaved under specific conditions, allowing the transfer of the organic group to another atom, a process known as transmetalation.
This reactivity is harnessed in palladium-catalyzed cross-coupling reactions, most notably the Stille reaction. The Stille reaction forms a carbon-carbon bond by coupling an organostannane with an organic halide or triflate. This reaction is highly valued for its tolerance of a wide variety of functional groups, mild reaction conditions, and stereospecificity. The tributylstannyl group is one of the most commonly employed organotin moieties in these reactions due to its favorable balance of reactivity and stability.
The utility of organostannanes extends beyond cross-coupling reactions. They are also instrumental in radical chemistry, where the weak tin-carbon bond can undergo homolytic cleavage to generate carbon-centered radicals for various transformations. researchgate.net
Scope and Relevance of Arylstannane Derivatives in Synthetic Chemistry
Arylstannanes, a subclass of organostannanes where the tin atom is bonded to an aromatic ring, are particularly significant in synthetic chemistry. They serve as stable, accessible, and versatile precursors for the introduction of aryl groups into molecules. The synthesis of arylstannanes can be achieved through several methods, including the reaction of an organolithium or Grignard reagent with a tin halide, or via palladium-catalyzed stannylation of aryl halides or triflates. organic-chemistry.org
The primary application of arylstannanes is in palladium-catalyzed cross-coupling reactions, such as the Stille coupling, to form biaryl compounds, which are common structural motifs in pharmaceuticals, natural products, and materials science. researchgate.net Beyond this, arylstannanes are used in other metal-catalyzed reactions. For instance, they are employed in copper-mediated fluorination reactions to produce aryl fluorides, which are important in medicinal chemistry. acs.orgnih.gov The ability of the stannyl (B1234572) group to be converted into other functionalities, such as halogens (iododestannylation) or boronic esters (stannyl-to-boron exchange), further highlights the synthetic versatility of arylstannane derivatives.
Overview of Research Directions on Benzenemethanol, 4 Tributylstannyl
Preparative Methodologies involving Halogen-Metal Exchange
Halogen-metal exchange is a well-established and widely utilized method for the preparation of organometallic reagents, including organostannanes. wikipedia.org This strategy typically involves the reaction of an organohalide with an organolithium reagent, such as n-butyllithium, to generate a lithiated intermediate, which is then quenched with an electrophile, in this case, a tributyltin halide.
The synthesis of Benzenemethanol, 4-(tributylstannyl)- via this route would commence with a protected 4-halobenzyl alcohol, for instance, 4-bromobenzyl alcohol protected as a silyl ether or another suitable protecting group. This initial protection step is crucial to prevent the acidic hydroxyl proton from interfering with the highly basic organolithium reagent. The protected 4-bromobenzyl alcohol would then be treated with an organolithium reagent, typically at low temperatures (e.g., -78 °C) in an inert solvent like tetrahydrofuran (B95107) (THF), to facilitate the halogen-lithium exchange. This step generates a lithiated aromatic species. Subsequent addition of tributyltin chloride to the reaction mixture results in the formation of the desired tributylstannyl group on the aromatic ring. A final deprotection step would then yield the target molecule, Benzenemethanol, 4-(tributylstannyl)-.
The efficiency of the halogen-metal exchange is influenced by the nature of the halogen, with the reactivity order being I > Br > Cl. wikipedia.org The choice of the organolithium reagent and reaction conditions are also critical to minimize side reactions. tcnj.edu
Table 1: Key Steps in Halogen-Metal Exchange for Benzenemethanol, 4-(tributylstannyl)- Synthesis
| Step | Description | Reagents and Conditions |
| 1. Protection | Protection of the hydroxyl group of 4-bromobenzyl alcohol. | e.g., TBDMSCl, imidazole, DMF |
| 2. Halogen-Metal Exchange | Formation of the aryllithium intermediate. | n-BuLi or t-BuLi, THF, -78 °C |
| 3. Stannylation | Introduction of the tributylstannyl group. | Tributyltin chloride (Bu3SnCl) |
| 4. Deprotection | Removal of the protecting group to yield the final product. | e.g., TBAF, THF |
Routes via Direct Functionalization of Benzenemethanol Precursors
More recent synthetic advancements have focused on the direct functionalization of C-H or C-O bonds, offering more atom-economical and efficient pathways that avoid the pre-functionalization required in halogen-metal exchange methods. A notable development is the direct transformation of non-preactivated benzyl alcohols to benzyl stannanes through a palladium-catalyzed C(sp3)-O activation process.
This methodology allows for the direct stannylation of benzylic alcohols, including derivatives of benzenemethanol. The reaction typically employs a palladium catalyst and a suitable tin source. This approach is advantageous as it circumvents the need for halogenated starting materials and the use of strongly basic organolithium reagents, making it compatible with a broader range of functional groups. The direct stannylation of arylmethanols has been shown to exhibit a broad substrate scope and high efficiency under mild conditions.
Palladium-Catalyzed Stannylation Approaches
Palladium catalysis is a cornerstone of modern organic synthesis, and it offers several powerful methods for the formation of carbon-tin bonds. Beyond the direct C-O activation of benzyl alcohols mentioned previously, traditional palladium-catalyzed cross-coupling reactions can be adapted for the synthesis of Benzenemethanol, 4-(tributylstannyl)-.
One such approach is a variation of the Stille coupling, where a 4-halobenzyl alcohol derivative (e.g., a triflate or tosylate) is coupled with a tributyltin nucleophile, such as hexabutylditin ((Bu3Sn)2), in the presence of a palladium catalyst. The catalyst, typically a Pd(0) species, undergoes oxidative addition to the carbon-halogen or carbon-triflate bond, followed by transmetalation with the organotin reagent and reductive elimination to afford the desired product.
The choice of ligand for the palladium catalyst is crucial for the success of these reactions, influencing both the reactivity and selectivity. Various phosphine (B1218219) ligands have been successfully employed in palladium-catalyzed stannylations. mdpi.com
Table 2: Comparison of Palladium-Catalyzed Stannylation Methods
| Method | Starting Material | Key Reagents | Advantages |
| Direct C-O Activation | Benzenemethanol derivative | Pd catalyst, Tin source | Atom-economical, avoids halogenated precursors |
| Cross-Coupling | 4-Halobenzyl alcohol derivative | Pd catalyst, (Bu3Sn)2 | Well-established, versatile |
Benzenemethanol, 4-(tributylstannyl)- as a Nucleophilic Component in Stille Coupling
Benzenemethanol, 4-(tributylstannyl)-, an organostannane, serves as a key nucleophilic component in the Stille cross-coupling reaction. wikipedia.org This palladium-catalyzed reaction is a versatile method for creating carbon-carbon bonds by coupling the organostannane with an organic halide or pseudohalide (like a triflate). wikipedia.orgorganic-chemistry.org In this context, Benzenemethanol, 4-(tributylstannyl)- acts as a synthetic equivalent of a 4-(hydroxymethyl)benzyl anion, enabling the direct installation of the 4-(hydroxymethyl)phenyl group onto various organic structures. Organostannanes like this are noted for their stability towards air and moisture. wikipedia.org The reaction is highly valued in organic synthesis for its tolerance of a wide array of functional groups on both the organostannane and the electrophilic partner. organic-chemistry.org
The general scheme for the Stille coupling involving Benzenemethanol, 4-(tributylstannyl)- is as follows:
Where R' is an organic group (e.g., aryl, vinyl) and X is a halide (I, Br, Cl) or triflate.
Research involving similar α-oxygen-substituted alkyltin nucleophiles has demonstrated their utility in stereospecific palladium-catalyzed cross-coupling reactions, often assisted by copper(I) salts. researchgate.net
The catalytic cycle of the Stille reaction is generally understood to proceed through three primary steps: oxidative addition, transmetalation, and reductive elimination.
The catalytic cycle begins with the oxidative addition of an organic electrophile (R-X) to a palladium(0) complex, typically one bearing phosphine ligands (L), such as Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]. This step involves the insertion of the palladium atom into the R-X bond, which oxidizes the palladium from the Pd(0) to the Pd(II) state. The result is a square planar palladium(II) complex, cis-[Pd(R)(X)L₂]. The rate of this reaction is dependent on the nature of the halide, with the reactivity order being I > Br > Cl.
Table 1: The Oxidative Addition Step
| Step | Reactants | Product | Description |
|---|
Following oxidative addition, the key transmetalation step occurs. The organostannane, Benzenemethanol, 4-(tributylstannyl)-, reacts with the palladium(II) complex. In this process, the tributylstannyl group (-SnBu₃) on the aromatic ring is exchanged for the halide or pseudohalide (X) on the palladium center. The 4-(hydroxymethyl)phenyl group is thereby transferred to the palladium, forming a new palladium(II) intermediate, trans-[Pd(R)(R')L₂], and a tributyltin halide (Bu₃Sn-X) as a byproduct. wikipedia.org
The mechanism of transmetalation can vary depending on the reactants and conditions, but it often proceeds through an associative pathway where the organostannane coordinates to the palladium complex. wikipedia.org Studies on related chiral α-heteroatom-substituted organostannanes have shown that this coupling step can proceed with retention of configuration. nih.gov For example, the Stille coupling of enantiomerically pure (S)-tributylstannyl[D₁]methanol with electrophiles was found to yield enantiomerically pure products, indicating that the intermediate palladium complexes were configurationally stable under the reaction conditions. nih.gov
The final step of the catalytic cycle is reductive elimination. The two organic groups (R and R') bonded to the palladium(II) center in the cis-isomer of the intermediate complex couple together, forming the desired carbon-carbon bond in the final product. This process reduces the palladium from Pd(II) back to its Pd(0) state, regenerating the active catalyst which can then re-enter the catalytic cycle. The newly formed coupled product, R-R', is released from the coordination sphere of the metal. For the reaction to proceed, the intermediate complex must be in a cis-conformation.
Table 2: The Stille Catalytic Cycle
| Step | Description |
|---|---|
| 1. Oxidative Addition | The active Pd(0) catalyst reacts with the organic halide (R-X). |
| 2. Transmetalation | The organostannane transfers its organic group (R') to the palladium complex, displacing the halide. |
| 3. Reductive Elimination | The two organic groups (R and R') on the palladium complex couple, forming the product and regenerating the Pd(0) catalyst. |
Additives can have a profound impact on the rate and yield of Stille coupling reactions. In many cases, the addition of copper(I) salts, such as copper(I) cyanide (CuCN), has been shown to act as a cocatalyst, accelerating the reaction. nih.gov While the precise role of the copper additive is not always fully elucidated, it is believed to facilitate the transmetalation step. One proposed mechanism involves the copper(I) salt undergoing a preliminary transmetalation with the organostannane to generate a more reactive organocopper intermediate, which then more rapidly transfers the organic group to the palladium(II) complex.
Another common additive is lithium chloride (LiCl). The chloride ions can accelerate the reductive elimination step by displacing other ligands on the palladium complex, thereby promoting the formation of the necessary cis-intermediate. In some systems, halide additives have been found to be instrumental in transforming less reactive electrophiles, such as triflates, into more reactive iodides in situ. nii.ac.jp
Table 3: Common Additives in Stille Coupling
| Additive | Potential Role(s) |
|---|---|
| Copper(I) Salts (e.g., CuCN) | Accelerate transmetalation, possibly via an organocopper intermediate. nih.gov |
Stereochemical Fidelity in Cross-Coupling Processes
The stereochemical outcome of transition metal-catalyzed cross-coupling reactions is of paramount importance in asymmetric synthesis. The ability to transfer a chiral group from an organometallic reagent to an organic electrophile with high fidelity is a key determinant of the synthetic utility of these reactions. In the context of Stille and related palladium-catalyzed couplings involving chiral organostannanes, the configurational stability of the key organopalladium intermediates plays a crucial role in dictating the stereochemical course of the reaction.
Configurational Stability of Chiral [D1]Methylpalladium Intermediates
The stereochemical integrity of the cross-coupling product is directly linked to the configurational stability of the transient organopalladium intermediates formed during the catalytic cycle. Studies on enantiomerically pure (S)-tributylstannyl[D1]methanol, an analogue of benzenemethanol, 4-(tributylstannyl)-, have provided significant insights into the behavior of chiral heteroatom-substituted [D1]methylpalladium complexes. nih.govnih.gov
When (S)-tributylstannyl[D1]methanol is subjected to Stille coupling conditions with electrophiles such as bromobenzene (B47551) and benzoyl chloride, the resulting products are found to be enantiomerically pure. nih.govnih.gov This observation strongly suggests that the intermediate [XCHDPdLn] complexes (where X represents a heteroatom-containing group) are microscopically configurationally stable under the reaction conditions. nih.gov The reactions, typically catalyzed by palladium complexes like tetrakis(triphenylphosphine)palladium(0) ([Pd(PPh3)4]) or dichlorobis(triphenylphosphine)palladium(II) ([Pd(PPh3)2Cl2]), can be carried out in solvents like 1,4-dioxane (B91453) and toluene (B28343) at temperatures up to 80 °C without significant loss of stereochemical information. nih.govnih.gov
The retention of enantiomeric purity implies that the rate of any potential stereoisomerization process, such as epimerization at the carbon-palladium center, is significantly slower than the rate of reductive elimination, which is the product-forming step. The following table summarizes the stereochemical outcomes observed in Stille couplings of a chiral tributylstannyl[D1]methanol derivative, which serves as a model for the reactivity of benzenemethanol, 4-(tributylstannyl)-.
| Electrophile | Catalyst | Solvent | Temperature (°C) | Product Enantiomeric Excess (% ee) | Reference |
|---|---|---|---|---|---|
| Bromobenzene | [Pd(PPh3)4] | 1,4-Dioxane | 80 | >98 | nih.govnih.gov |
| Benzoyl chloride | [Pd(PPh3)2Cl2] | Toluene | RT to 80 | >98 | nih.govnih.gov |
These findings underscore the high degree of configurational stability of the chiral methylpalladium intermediates bearing a hydroxyl group, which is directly relevant to the expected behavior of intermediates derived from benzenemethanol, 4-(tributylstannyl)-.
Retention of Configuration in Chiral Group Transfer
For the coupling of enantiomerically pure (S)-tributylstannyl[D1]methanol with both bromobenzene and benzoyl chloride, the formation of enantiomerically pure products indicates that the entire catalytic cycle, from transmetalation to reductive elimination, proceeds with high stereochemical fidelity. nih.govnih.gov The observed retention of configuration is a critical feature for the application of such chiral organostannanes in asymmetric synthesis.
The choice of reaction parameters, including solvent and additives, can sometimes influence the stereochemical course. For instance, while couplings with benzoyl chloride consistently yield enantiomerically pure products, reactions with bromobenzene involving other chiral N-substituted stannanes have shown some solvent-dependent erosion of enantiomeric excess, suggesting that the stability of the palladium intermediate can be influenced by the reaction medium. nih.govnih.gov However, for hydroxyl-substituted systems analogous to benzenemethanol, 4-(tributylstannyl)-, the configurational stability appears to be robust. nih.govnih.gov
Participation in Other Palladium-Mediated Reactions
Beyond the standard Stille coupling, benzenemethanol, 4-(tributylstannyl)- and its structural motifs are relevant in other palladium-mediated transformations. These include carbonylative cross-coupling reactions and interactions within Suzuki-Miyaura type coupling regimes, which expand the synthetic utility of this class of compounds.
Carbonylative Cross-Coupling Variants
A significant variation of the Stille reaction is the carbonylative cross-coupling, where a molecule of carbon monoxide is inserted between the organic groups of the coupling partners, providing an efficient route to ketones. wikipedia.org This process is highly valuable in organic synthesis for the construction of complex carbonyl-containing molecules.
In the context of benzylic stannanes, which are structurally related to benzenemethanol, 4-(tributylstannyl)-, carbonylative Stille couplings provide a direct method for the synthesis of benzyl ketones. The reaction of a benzylic tin reagent with an organic halide in the presence of carbon monoxide and a palladium catalyst leads to the formation of a new carbon-carbon bond and a ketone functionality. While specific examples detailing the carbonylative coupling of benzenemethanol, 4-(tributylstannyl)- are not extensively documented, the general reactivity of organostannanes in such transformations is well-established. researchgate.net
The catalytic cycle for carbonylative Stille coupling is believed to involve the oxidative addition of the organic halide to the Pd(0) catalyst, followed by CO insertion into the palladium-carbon bond to form an acyl-palladium intermediate. Subsequent transmetalation with the organostannane and reductive elimination yields the ketone product. The general scheme for this reaction is depicted below:
R¹-X + CO + R²-SnBu₃ → R¹-C(O)-R² + X-SnBu₃ (catalyzed by Pd)
The efficiency and outcome of this reaction can be influenced by factors such as CO pressure, temperature, solvent, and the nature of the palladium catalyst and ligands.
Interactions in Suzuki-Miyaura Type Coupling Regimes
While benzenemethanol, 4-(tributylstannyl)- is primarily a reagent for Stille couplings, the benzyl alcohol moiety can participate in Suzuki-Miyaura type reactions. The Suzuki-Miyaura coupling is a powerful method for carbon-carbon bond formation, typically involving the reaction of an organoboron compound with an organic halide or triflate. beilstein-journals.org
Recent advancements have demonstrated the direct use of benzyl alcohols as electrophiles in Suzuki-Miyaura couplings, proceeding through the activation of the benzylic C-O bond. researchgate.netrsc.orgnih.gov This approach offers a more atom-economical and environmentally benign alternative to the use of benzyl halides. In such a scenario, a derivative of benzenemethanol, 4-(tributylstannyl)- could potentially undergo a Suzuki-Miyaura coupling at the benzylic position, provided the appropriate catalytic system is employed to activate the C-O bond.
A palladium catalyst, such as Pd(PPh₃)₄, can facilitate the direct arylation of benzyl alcohols with arylboronic acids. rsc.orgnih.gov This transformation is believed to proceed via the formation of a (η³-benzyl)palladium intermediate. mdpi.com The reaction is compatible with a variety of functional groups, highlighting its potential synthetic utility. rsc.org
The following table provides a conceptual illustration of how a benzyl alcohol moiety, as present in benzenemethanol, 4-(tributylstannyl)-, might participate in a Suzuki-Miyaura coupling.
| Substrate 1 (Benzyl Alcohol derivative) | Substrate 2 (Organoboron reagent) | Catalyst | Product | Reference |
|---|---|---|---|---|
| Ar-CH₂OH | R-B(OH)₂ | Pd(PPh₃)₄ | Ar-CH₂-R | rsc.orgnih.gov |
This dual reactivity, where the tributylstannyl group directs Stille coupling and the benzyl alcohol group can potentially engage in Suzuki-Miyaura coupling, underscores the synthetic versatility of molecules like benzenemethanol, 4-(tributylstannyl)-.
Strategic Applications in Complex Molecular Synthesis and Chemical Biology
Construction of Advanced Organic Scaffolds
The tributylstannyl group in Benzenemethanol, 4-(tributylstannyl)- serves as a powerful handle for palladium-catalyzed cross-coupling reactions, most notably the Stille coupling. wikipedia.org This reaction facilitates the formation of carbon-carbon bonds between the stannane (B1208499) and various organic electrophiles, such as aryl, vinyl, or acyl halides and triflates. wikipedia.org The versatility of the Stille coupling allows for the construction of complex biaryl scaffolds, which are prevalent in pharmaceuticals, natural products, and functional materials. uva.nlmdpi.com
The presence of the hydroxymethyl group (-CH₂OH) on the benzene (B151609) ring offers a valuable functional handle for further synthetic manipulations. This alcohol moiety can be protected during the Stille coupling and later deprotected to participate in subsequent reactions, or it can be oxidized to an aldehyde or carboxylic acid, providing a gateway to a wide array of other molecular complexities. This dual reactivity makes Benzenemethanol, 4-(tributylstannyl)- a highly valuable synthon for the convergent synthesis of advanced organic scaffolds.
| Coupling Partner (R-X) | Catalyst | Resulting Scaffold |
| Aryl Halide/Triflate | Palladium(0) Complex | Biaryl Methanol |
| Vinyl Halide/Triflate | Palladium(0) Complex | Aryl-substituted Allylic Alcohol |
| Acyl Halide | Palladium(0) Complex | Aryl Ketone with a Hydroxymethyl group |
Utility in Natural Product Total Synthesis
The strategic importance of Benzenemethanol, 4-(tributylstannyl)- extends to the challenging field of natural product total synthesis, where the precise and efficient construction of complex molecular frameworks is paramount. orgsyn.org
Assembly of Glycosidic Linkages and Saccharide Derivatives
While direct examples involving Benzenemethanol, 4-(tributylstannyl)- are not prevalent, the utility of organostannanes in carbohydrate chemistry is well-established, particularly in the formation of C-aryl glycosides. nih.govnih.govresearchgate.netthieme-connect.com Anomeric stannanes, where the tributyltin group is directly attached to the anomeric carbon of a sugar, undergo stereospecific Stille coupling with aryl halides to furnish C-glycosides with high fidelity. nih.govthieme-connect.com
By analogy, Benzenemethanol, 4-(tributylstannyl)- can be envisioned as a coupling partner for activated glycosyl donors (e.g., glycosyl halides or triflates) in palladium-catalyzed reactions to afford aryl C-glycosides. The resulting structures, where a sugar moiety is linked to the benzyl (B1604629) alcohol core, are valuable building blocks for the synthesis of complex glycoconjugates and saccharide derivatives with potential biological activity.
Synthesis of Bioactive Alkaloids and Polyenes
The Stille coupling, a key reaction of Benzenemethanol, 4-(tributylstannyl)-, has been instrumental in the total synthesis of numerous complex natural products, including bioactive alkaloids and polyenes. wikipedia.orgorgsyn.org The mild reaction conditions and high functional group tolerance of the Stille coupling make it suitable for late-stage diversification in the synthesis of intricate molecular architectures.
In the context of alkaloid synthesis, the biaryl motif is a common structural feature. Benzenemethanol, 4-(tributylstannyl)- can serve as a key building block to introduce a functionalized aryl ring, which can be further elaborated to construct the heterocyclic systems characteristic of many alkaloids.
For polyene synthesis, transition metal-catalyzed cross-coupling reactions involving organostannane intermediates are advantageous due to their stereospecificity, allowing for the precise control of double bond geometry. nih.govnih.govresearchgate.netamanote.comdur.ac.uk Benzenemethanol, 4-(tributylstannyl)- can be utilized to introduce an aryl group into a polyene chain, a structural motif found in various natural products with interesting biological properties.
Stereoselective Formation of Non-Canonical Amino Acids
Non-canonical amino acids (ncAAs) are crucial components in peptide and protein engineering, as well as in the development of novel therapeutics. nih.govrsc.org The synthesis of enantiopure ncAAs, particularly those with complex side chains, remains a significant challenge. Organostannanes have found application in the synthesis of phenylalanine analogs and other aromatic ncAAs. nih.govnih.gov
Benzenemethanol, 4-(tributylstannyl)- can be employed in Stille coupling reactions with appropriate amino acid precursors to generate novel phenylalanine derivatives. nih.gov For instance, coupling with a protected dehydroalanine (B155165) derivative could lead to a stereoselective synthesis of a phenylalanine analog bearing a hydroxymethyl group on the aromatic ring. This functional group can then be further modified to introduce additional diversity. The stereochemistry of the resulting amino acid can often be controlled by the use of chiral catalysts or auxiliaries during the synthetic sequence. nih.govresearchgate.net
Precursor for Molecular Probes and Labeling Reagents
The unique combination of a reactive organotin moiety and a modifiable benzyl alcohol makes Benzenemethanol, 4-(tributylstannyl)- an excellent starting material for the synthesis of sophisticated molecular tools used in chemical biology to study biological processes. nih.govresearchgate.netnih.govtcichemicals.comnih.govwustl.edu
Development of Photoaffinity Labels and Crosslinking Agents
Photoaffinity labeling is a powerful technique for identifying and characterizing ligand-protein interactions. This method utilizes probes equipped with a photoreactive group that, upon irradiation with UV light, forms a highly reactive species capable of covalently binding to nearby molecules. nih.govnih.gov Diazirines are among the most effective photoreactive groups due to their small size and high reactivity. nih.govresearchgate.nettcichemicals.com
Research has demonstrated the synthesis of diazirine-containing photoaffinity probes from organostannane precursors. researchgate.net For example, a close analog, 2-(tributylstannyl)-4-[3-(trifluoromethyl)-3H-diazirin-3-yl]benzyl alcohol, has been synthesized and used as a building block for photoaffinity labels and crosslinking reagents. The tributylstannyl group in these precursors can be readily replaced with a radioisotope, such as iodine-125, via electrophilic substitution, allowing for the preparation of radiolabeled probes for sensitive detection.
Similarly, Benzenemethanol, 4-(tributylstannyl)- can be functionalized by introducing a diazirine moiety onto the aromatic ring or by modifying the hydroxyl group. The resulting compound can then be used in Stille coupling reactions to attach it to a ligand of interest, thereby generating a targeted photoaffinity probe. The benzyl alcohol functionality can also serve as an attachment point for other reporters or affinity tags.
Crosslinking agents are used to covalently link interacting molecules, providing information about their proximity in biological systems. Organotin compounds can be used as catalysts in the production of cross-linking silicone or polyester (B1180765) polymers. mdpi.comafirm-group.comlupinepublishers.com Benzenemethanol, 4-(tributylstannyl)- can be derivatized to create bifunctional crosslinking agents. For example, the hydroxyl group can be converted to a reactive ester, and the tributylstannyl group can participate in a Stille coupling to attach the molecule to a specific biological target.
| Probe/Reagent Type | Key Functional Groups from Precursor | Application |
| Photoaffinity Label | Diazirine, Radioisotope (from stannane) | Identifying ligand-protein interactions |
| Crosslinking Agent | Bifunctional reactive groups | Probing molecular proximity |
Synthesis of Radiotracers for Imaging Applications
Benzenemethanol, 4-(tributylstannyl)- serves as a key precursor in the synthesis of radiolabeled molecules for positron emission tomography (PET) imaging. The tributylstannyl group provides a reactive site for the introduction of positron-emitting radionuclides, such as Carbon-11 (¹¹C) or Fluorine-18 (¹⁸F), into the benzyl alcohol framework. This process is typically achieved through palladium-mediated cross-coupling reactions, most notably the Stille coupling.
In a typical radiosynthesis, the organostannane precursor, Benzenemethanol, 4-(tributylstannyl)-, is reacted with a radiolabeled electrophile. For instance, [¹¹C]methyl iodide ([¹¹C]CH₃I) or [¹¹C]methyl triflate ([¹¹C]CH₃OTf) can be used to introduce a ¹¹C-methyl group at the 4-position of the benzene ring, displacing the tributyltin moiety. This reaction is catalyzed by a palladium(0) complex, such as tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]. The resulting product is a 4-(hydroxymethyl)-[¹¹C]toluene, a radiotracer that can be used to study various biological processes.
The versatility of this precursor allows for the synthesis of a variety of radiotracers. The hydroxymethyl group can be further functionalized either before or after the radiolabeling step to attach the molecule to other biologically active scaffolds. This enables the development of targeted PET tracers for specific receptors, enzymes, or transporters in the body. The ability to rapidly and efficiently introduce a radionuclide into a complex molecule is a critical advantage in radiopharmaceutical chemistry, given the short half-lives of many positron-emitting isotopes.
While direct examples of the clinical use of radiotracers derived from Benzenemethanol, 4-(tributylstannyl)- are not extensively documented in publicly available literature, the underlying chemistry is a well-established and powerful tool in the development of novel PET imaging agents. The principle of using aryltributylstannane precursors for radiolabeling is a cornerstone of modern radiochemistry. A related compound, 2-(Tributylstannyl)-4-[3-(trifluoromethyl)-3H-diazirin-3-yl]benzyl Alcohol, has been reported as a building block for creating reagents for photolabeling and crosslinking with very high specific radioactivity, highlighting the utility of such stannylated benzyl alcohols in creating probes for biological systems. acs.org
Below is a data table summarizing the key aspects of using Benzenemethanol, 4-(tributylstannyl)- in radiotracer synthesis.
| Feature | Description |
| Precursor Compound | Benzenemethanol, 4-(tributylstannyl)- |
| Radionuclides | ¹¹C, ¹⁸F, radioiodine isotopes |
| Key Reaction | Palladium-catalyzed Stille coupling |
| Common Catalyst | Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] |
| Potential Radiotracers | ¹¹C-labeled aromatic compounds, ¹⁸F-fluorinated benzyl alcohols |
| Application | Positron Emission Tomography (PET) Imaging |
Application as a Hydroxymethyl Anion Equivalent
In the realm of synthetic organic chemistry, Benzenemethanol, 4-(tributylstannyl)- functions as a valuable hydroxymethyl anion equivalent. The concept of a hydroxymethyl anion (⁻CH₂OH) is synthetically useful for introducing a hydroxymethyl group onto a molecule. However, the free hydroxymethyl anion is not a stable species. Therefore, synthetic equivalents, or "synthons," are employed to achieve this transformation.
Benzenemethanol, 4-(tributylstannyl)- serves this purpose through palladium-catalyzed cross-coupling reactions. In these reactions, the carbon-tin bond is cleaved, and a new carbon-carbon bond is formed between the 4-(hydroxymethyl)phenyl group and an organic electrophile. This allows for the direct installation of a benzylic alcohol moiety onto a variety of substrates.
The Stille reaction is a prime example of this application. In a typical Stille coupling, Benzenemethanol, 4-(tributylstannyl)- is reacted with an organic halide (R-X, where R is an aryl, vinyl, or alkyl group and X is I, Br, or OTf) in the presence of a palladium catalyst. The catalytic cycle involves the oxidative addition of the organic halide to the palladium(0) catalyst, followed by transmetalation with the organostannane, and finally, reductive elimination to yield the cross-coupled product and regenerate the palladium(0) catalyst. The net result is the formation of a new C-C bond, effectively transferring the 4-(hydroxymethyl)phenyl group.
The utility of this methodology is significant as it provides a direct route to benzyl alcohol derivatives, which are important structural motifs in many natural products and pharmaceuticals. The reaction conditions are generally mild, and the functional group tolerance is high, making it a versatile tool in complex molecule synthesis.
The table below outlines the key parameters for the application of Benzenemethanol, 4-(tributylstannyl)- as a hydroxymethyl anion equivalent.
| Parameter | Details |
| Synthetic Role | Hydroxymethyl Anion Equivalent |
| Key Reaction | Palladium-catalyzed cross-coupling (e.g., Stille Reaction) |
| Reactant | Benzenemethanol, 4-(tributylstannyl)- |
| Co-reactant | Organic Halides (R-X) or Triflates (R-OTf) |
| Catalyst | Palladium(0) complexes, e.g., Pd(PPh₃)₄ |
| Product | 4-substituted benzyl alcohols |
| Key Transformation | Formation of a new C-C bond with introduction of a hydroxymethylphenyl group |
Advanced Spectroscopic Characterization and Analytical Methodologies
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides unparalleled insight into the molecular framework of Benzenemethanol, 4-(tributylstannyl)-, by mapping the chemical environments of magnetically active nuclei.
Proton (¹H) and Carbon-13 (¹³C) NMR are fundamental for establishing the carbon-hydrogen framework. rsc.orgbmrb.io For Benzenemethanol, 4-(tributylstannyl)-, the spectra would exhibit characteristic signals for the tributylstannyl group, the para-substituted benzene (B151609) ring, and the benzylic alcohol moiety.
The ¹H NMR spectrum is expected to show distinct regions. The protons of the butyl groups on the tin atom would appear in the upfield region (approximately 0.9 to 1.6 ppm), displaying characteristic triplet and multiplet patterns. The benzylic methylene (B1212753) protons (CH₂OH) would likely appear as a singlet around 4.7 ppm, which may show coupling to the hydroxyl proton unless exchanged with a deuterated solvent. rsc.org The aromatic protons would present as two doublets in the downfield region (typically 7.2-7.5 ppm), characteristic of a 1,4-disubstituted benzene ring.
The ¹³C NMR spectrum would complement the proton data. The butyl carbons would resonate in the aliphatic region (around 10-30 ppm). The benzylic carbon (CH₂OH) is anticipated around 65 ppm. rsc.org The aromatic carbons would show four distinct signals, with the carbon bearing the tributylstannyl group (C-Sn) being significantly influenced by the tin atom and appearing at a distinct chemical shift. The carbon attached to the hydroxymethyl group (C-CH₂OH) and the two sets of equivalent aromatic CH carbons would also have characteristic chemical shifts.
| Assignment | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
|---|---|---|
| -CH₂(OH) | ~4.7 (s) | ~65 |
| Aromatic C-H (ortho to CH₂OH) | ~7.3 (d) | ~127 |
| Aromatic C-H (ortho to SnBu₃) | ~7.4 (d) | ~136 |
| Aromatic C-CH₂OH | - | ~141 |
| Aromatic C-SnBu₃ | - | ~140 |
| Sn-(CH₂)₃-CH₃ | ~0.9 (t) | ~13 |
| Sn-CH₂-CH₂- | ~1.3 (m) | ~29 |
| Sn-CH₂-CH₂-CH₂- | ~1.5 (m) | ~27 |
| Sn-CH₂- | ~1.1 (t) | ~10 |
Deuterium (B1214612) (²H) NMR spectroscopy is a powerful technique for probing stereochemistry and molecular dynamics, particularly in isotopically labeled compounds. wikipedia.orgyoutube.com For a chiral molecule like Benzenemethanol, 4-(tributylstannyl)-, if one of the benzylic protons were stereoselectively replaced with deuterium, ²H NMR could be employed to determine the stereochemical outcome of a reaction.
In a chiral environment, the diastereotopic benzylic protons (or deuterons) would have different chemical shifts. The quadrupolar nature of the deuterium nucleus (spin I=1) results in broader signals compared to protons, but it provides unique information about molecular orientation and dynamics in anisotropic media (e.g., liquid crystals) or the solid state. wikipedia.org While not a routine analytical method for this specific compound without isotopic labeling, it remains a potent tool for detailed stereochemical investigations in specialized research contexts. acs.orgmdpi.com The use of deuterated solvents is standard in NMR to avoid large solvent signals in the spectrum. fluorochem.co.uk
The presence of tin allows for direct structural analysis using ¹¹⁹Sn and ¹¹⁷Sn NMR spectroscopy, both of which are spin I=1/2 nuclei. ¹¹⁹Sn is generally preferred due to its slightly higher natural abundance and sensitivity. The chemical shift of ¹¹⁹Sn is highly sensitive to the coordination number and the nature of the substituents on the tin atom. For a tetracoordinated aryltributylstannane like Benzenemethanol, 4-(tributylstannyl)-, the ¹¹⁹Sn chemical shift is expected to be in a characteristic range for tetraorganotin compounds.
Furthermore, coupling constants between tin and other nuclei (J(¹¹⁹Sn-¹³C), J(¹¹⁹Sn-¹H)) provide valuable structural information. For instance, the two-bond coupling constant (²J(¹¹⁹Sn-C-H)) for the aromatic protons can help confirm the substitution pattern. These tin-centric NMR techniques are definitive for confirming the presence and electronic environment of the organotin moiety within the molecule.
Mass Spectrometry for Molecular Confirmation and Purity Assessment
Mass spectrometry (MS) is crucial for confirming the molecular weight and elemental composition of Benzenemethanol, 4-(tributylstannyl)-. Under electron ionization (EI), the molecule is expected to undergo characteristic fragmentation. The molecular ion peak (M⁺) might be observed, but it is often weak for organotin compounds.
A prominent fragmentation pathway would involve the loss of a butyl radical (•C₄H₉), leading to a significant [M - 57]⁺ ion. Subsequent losses of propene or butene from the remaining butyl chains are also expected. Another characteristic fragmentation is the cleavage of the tin-carbon bond, leading to the formation of a tributyltin cation ([Sn(C₄H₉)₃]⁺, m/z 291) and a benzyl (B1604629) alcohol radical cation. The isotopic pattern of tin, with its multiple stable isotopes, provides a definitive signature for tin-containing fragments in the mass spectrum. nih.govnist.govchemicalbook.com The fragmentation of the benzyl alcohol portion would likely show a peak at m/z 107 corresponding to the hydroxymethylbenzyl fragment, and a peak at m/z 79, resulting from the loss of the CH₂OH group. youtube.com
| Fragment Ion | Predicted m/z (for ¹²⁰Sn, ¹²C, ¹H) | Description |
|---|---|---|
| [M]⁺• | 398 | Molecular Ion |
| [M - C₄H₉]⁺ | 341 | Loss of a butyl radical |
| [Sn(C₄H₉)₃]⁺ | 291 | Tributyltin cation |
| [M - Sn(C₄H₉)₃]⁺ | 107 | 4-(hydroxymethyl)phenyl cation |
| [C₇H₇]⁺ | 91 | Tropylium ion |
Vibrational Spectroscopy (Infrared) for Functional Group Identification
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies. nist.gov The IR spectrum of Benzenemethanol, 4-(tributylstannyl)- would show several key absorption bands. askthenerd.comnist.gov
A broad band in the region of 3200-3600 cm⁻¹ is characteristic of the O-H stretching vibration of the alcohol group, indicating intermolecular hydrogen bonding. reddit.com C-H stretching vibrations from the aromatic ring would appear just above 3000 cm⁻¹, while those from the aliphatic butyl and methylene groups would be observed just below 3000 cm⁻¹. askthenerd.com The C=C stretching vibrations of the para-substituted aromatic ring are expected in the 1600-1450 cm⁻¹ region. reddit.com A C-O stretching band for the primary alcohol would be visible around 1050 cm⁻¹. The presence of the tributylstannyl group would be indicated by characteristic Sn-C stretching and bending vibrations in the fingerprint region (below 800 cm⁻¹). researchgate.net
Chromatographic Techniques for Enantiomeric Excess Determination
The separation relies on the differential diastereomeric interactions between the enantiomers and the chiral selector of the CSP. scirp.orgnih.gov By derivatizing the alcohol functional group with an achiral reagent that contains a chromophore, detection by UV-Vis spectroscopy can be enhanced. scirp.org The relative areas of the two enantiomer peaks in the chromatogram are used to calculate the enantiomeric excess, a critical parameter for the characterization of chiral compounds in many applications.
Computational and Theoretical Chemistry Studies
Quantum Chemical Calculations of Electronic Structure and Reactivity
Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are powerful tools for elucidating the electronic structure and predicting the reactivity of molecules. epstem.netutq.edu.iq For Benzenemethanol, 4-(tributylstannyl)-, these calculations can reveal the distribution of electron density, the energies of frontier molecular orbitals (HOMO and LUMO), and the nature of the carbon-tin bond, all of which are critical determinants of its chemical behavior.
The electronic properties of arylstannanes are significantly influenced by the substituents on the aromatic ring. The hydroxymethyl group (-CH₂OH) at the para position in Benzenemethanol, 4-(tributylstannyl)- acts as a mild electron-donating group through resonance and an electron-withdrawing group through induction. DFT calculations can quantify these effects on the electron density of the aromatic ring and the polarization of the C(aryl)-Sn bond.
Key electronic parameters derived from quantum chemical calculations include:
Frontier Molecular Orbitals (HOMO/LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies are crucial for understanding a molecule's reactivity. The energy of the HOMO is related to its ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO gap is an indicator of chemical reactivity and stability. utq.edu.iq In palladium-catalyzed cross-coupling reactions, the electronic nature of the arylstannane's HOMO influences its interaction with the palladium catalyst.
Mulliken Atomic Charges: These calculations provide insight into the partial charges on each atom within the molecule, highlighting the polarity of specific bonds. For Benzenemethanol, 4-(tributylstannyl)-, this analysis reveals the partial positive charge on the tin atom and the partial negative charge on the ipso-carbon of the benzene (B151609) ring, which is characteristic of the C-Sn bond.
Bond Dissociation Energies (BDEs): Theoretical calculations can predict the energy required to break the C(aryl)-Sn bond. This value is directly related to the ease of transmetalation in Stille coupling reactions. researchgate.net The BDE is influenced by the electronic nature of the substituents on the aryl ring.
| Parameter | Conceptual Significance | Typical Computational Method | Predicted Influence on Benzenemethanol, 4-(tributylstannyl)- |
| HOMO Energy | Electron-donating ability | DFT (e.g., B3LYP) | Influences the rate of oxidative addition and transmetalation in Pd-catalyzed reactions. |
| LUMO Energy | Electron-accepting ability | DFT (e.g., B3LYP) | Relates to the molecule's stability and potential side reactions. |
| HOMO-LUMO Gap | Chemical reactivity and stability | DFT (e.g., B3LYP) | A smaller gap generally implies higher reactivity. |
| Atomic Charges | Bond polarity and electrostatic interactions | Mulliken Population Analysis, NBO | Determines the nucleophilic/electrophilic character of atomic sites. |
| C-Sn BDE | Ease of bond cleavage | DFT calculations | A lower BDE facilitates the transmetalation step in Stille coupling. |
Mechanistic Modeling of Palladium-Catalyzed Processes
Benzenemethanol, 4-(tributylstannyl)- is primarily utilized as a coupling partner in palladium-catalyzed cross-coupling reactions, most notably the Stille reaction. wikipedia.orgresearchgate.net Computational modeling has been instrumental in mapping out the intricate catalytic cycle of these processes, providing a detailed picture of the intermediates and transition states involved. rsc.orgwildlife-biodiversity.com
The generally accepted mechanism for the Stille reaction involves three key steps: oxidative addition, transmetalation, and reductive elimination. wikipedia.org Mechanistic modeling using DFT can calculate the energy profiles for each of these steps.
Oxidative Addition: The catalytic cycle begins with the oxidative addition of an organic halide to a Pd(0) complex. Computational studies help in understanding the influence of ligands on the palladium center and the electronic properties of the halide on the activation barrier of this step. nih.govresearchgate.net
Transmetalation: This is the crucial step where the aryl group from Benzenemethanol, 4-(tributylstannyl)- is transferred to the palladium(II) center. DFT calculations have shown that this step can proceed through various mechanisms (associative, dissociative, cyclic) depending on the ligands, solvent, and additives. uwindsor.ca The modeling can identify the lowest energy pathway and the structure of the key transition state. For arylstannanes, a cyclic transition state involving the tin, the transferring aryl group, the palladium, and a halide or other ligand is often proposed.
Reductive Elimination: In the final step, the newly formed carbon-carbon bond is created as the coupled product is eliminated from the palladium center, regenerating the Pd(0) catalyst. mdpi.com Theoretical studies focus on the geometry of the palladium complex and the electronic factors that favor this step, which is typically facile and exothermic.
Computational investigations have highlighted the critical role of ligands on the palladium catalyst. wildlife-biodiversity.com The steric bulk and electronic properties of phosphine (B1218219) ligands, for instance, can significantly alter the energetics of the catalytic cycle, affecting reaction rates and selectivity. Modeling allows for the rational design of ligands to optimize catalytic efficiency. rsc.org
| Catalytic Step | Description | Key Insights from Modeling |
| Oxidative Addition | R-X + Pd(0)L₂ → R-Pd(II)(X)L₂ | Determination of the rate-limiting step; influence of ligand sterics and electronics on the transition state energy. nih.gov |
| Transmetalation | R-Pd(II)(X)L₂ + Ar-SnBu₃ → R-Pd(II)(Ar)L₂ + X-SnBu₃ | Elucidation of associative vs. dissociative pathways; characterization of cyclic transition states; effect of the tin-bound groups. uwindsor.ca |
| Reductive Elimination | R-Pd(II)(Ar)L₂ → R-Ar + Pd(0)L₂ | Understanding the geometric requirements (cis-orientation of groups) and the electronic factors promoting C-C bond formation. mdpi.com |
Prediction and Analysis of Stereoselective Transformations
While Benzenemethanol, 4-(tributylstannyl)- itself is achiral, it can participate in reactions that create stereogenic centers. Computational chemistry provides a framework for predicting and understanding the origins of stereoselectivity in such transformations. rsc.org
For instance, if Benzenemethanol, 4-(tributylstannyl)- were to couple with a chiral organic electrophile in a palladium-catalyzed reaction, the stereochemical outcome would depend on the relative energies of the diastereomeric transition states. Computational modeling can be used to calculate these energy differences, which are often subtle.
Key aspects of stereoselectivity that can be analyzed computationally include:
Enantioselective Catalysis: In reactions involving chiral ligands on the palladium catalyst, DFT can be used to model the catalyst-substrate interactions. By calculating the structures and energies of the transition states leading to the different enantiomers of the product, the enantiomeric excess (ee) can be predicted. This predictive power is invaluable for the rational design of new asymmetric catalysts. rsc.org
Diastereoselectivity: When both coupling partners possess stereocenters, computational methods can help predict which diastereomer of the product will be favored. This involves modeling the steric and electronic interactions between the two chiral fragments in the transition state assembly. For example, in the coupling of a chiral secondary benzyl (B1604629) halide with an organostannane, computational analysis can reveal the preferred facial attack, leading to the major diastereomer.
The analysis of stereoselective transformations often involves comparing the energies of competing reaction pathways. A small difference in the activation energies of two diastereomeric transition states can lead to a high degree of stereoselectivity. These calculations require high levels of theory and accurate modeling of the entire molecular system, including solvent effects.
Conclusion and Future Research Directions
Synopsis of Key Contributions to Organometallic Chemistry
Benzenemethanol, 4-(tributylstannyl)- has established itself as a valuable reagent within organometallic chemistry, primarily through its role in palladium-catalyzed cross-coupling reactions. Its most significant contribution lies in its function as a bifunctional building block in the Stille reaction. wikipedia.orgthermofisher.com Organotin compounds, or organostannanes, are renowned for their stability to air and moisture and their tolerance of a wide array of functional groups, characteristics that make them highly effective in complex organic synthesis. wikipedia.orgthermofisher.com
The subject compound uniquely combines the reactivity of an aryltributylstannane with the functionality of a benzyl (B1604629) alcohol. This dual nature allows for the direct and strategic introduction of a 4-(hydroxymethyl)phenyl moiety into a wide range of organic molecules. This capability is particularly important in the synthesis of complex architectures where a primary alcohol is required for subsequent transformations or is an integral part of the final target's structure. The Stille reaction, in which this compound participates, is a cornerstone of modern synthetic chemistry for forming carbon-carbon bonds. wikipedia.orguobabylon.edu.iq The use of Benzenemethanol, 4-(tributylstannyl)- expands the scope of this powerful reaction, enabling chemists to construct elaborate molecules with greater efficiency and precision. Its utility has been demonstrated in the synthesis of natural products and other biologically relevant molecules where this specific structural unit is crucial. thermofisher.com
Challenges and Opportunities in Stannane-Mediated Synthesis
However, these challenges are paralleled by substantial opportunities for innovation. The development of Stille couplings that are catalytic in tin represents a major frontier in addressing the waste and toxicity issues. msu.edu Such methods aim to regenerate the active tin reagent in situ, drastically reducing the amount of tin required. msu.edu Furthermore, the bifunctional nature of Benzenemethanol, 4-(tributylstannyl)- presents unique opportunities. The presence of the hydroxyl group allows for the design of tandem or cascade reactions where, following a Stille cross-coupling, the alcohol moiety can undergo subsequent functionalization in a one-pot sequence. This approach enhances synthetic efficiency by reducing the number of separate reaction and purification steps. The stability of the organostannane functional group under various conditions also provides the opportunity for the alcohol to be modified prior to the cross-coupling step, adding to the synthetic versatility of this reagent.
Prospective Research Trajectories for Benzenemethanol, 4-(tributylstannyl)-
The unique characteristics of Benzenemethanol, 4-(tributylstannyl)- pave the way for several promising avenues of future research. A primary focus should be on integrating this reagent into more sustainable and efficient synthetic protocols.
Development of Tin-Catalytic Systems: A significant research effort should be directed towards developing robust and broadly applicable Stille coupling protocols that are catalytic in tin. Creating systems that are effective for functionalized substrates like Benzenemethanol, 4-(tributylstannyl)- would represent a major advance in green chemistry, minimizing toxic waste and improving the atom economy of these transformations. msu.edu
Application in Complex Molecule Synthesis: There is considerable scope for applying this reagent to the total synthesis of complex natural products and pharmacologically active compounds. Research could focus on identifying synthetic targets that contain the 4-(hydroxymethyl)phenyl substructure and designing convergent synthetic routes that leverage the reliability of the Stille coupling with this building block.
Immobilization and Flow Chemistry: To mitigate the challenges of tin byproduct removal and reagent handling, research into immobilizing Benzenemethanol, 4-(tributylstannyl)- or related tin reagents on solid supports is warranted. This would facilitate easier purification and potential recycling of the tin species. Furthermore, integrating stannane-mediated couplings into continuous flow chemistry systems could offer enhanced control over reaction parameters, improve safety, and allow for more efficient production on a larger scale.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for preparing 4-(tributylstannyl)benzenemethanol, and what protective strategies are critical for the alcohol group?
- Methodology :
- Step 1 : Protect the hydroxyl group of benzyl alcohol using a silyl ether (e.g., tert-butyldimethylsilyl chloride) to prevent undesired side reactions during tin group introduction .
- Step 2 : Introduce the tributylstannyl group via Stille coupling or nucleophilic substitution using tributyltin chloride under inert conditions (argon/nitrogen atmosphere) .
- Step 3 : Deprotect the silyl ether using tetrabutylammonium fluoride (TBAF) to regenerate the benzyl alcohol moiety .
- Validation : Monitor reactions via H/C NMR and high-resolution mass spectrometry (HRMS) to confirm structural integrity.
Q. How can researchers characterize the molecular structure and purity of 4-(tributylstannyl)benzenemethanol?
- Analytical Workflow :
- NMR Spectroscopy : Use Sn NMR to confirm the presence of the tributylstannyl group (typical δ: −10 to +50 ppm for organotin compounds) .
- Mass Spectrometry : HRMS (ESI or EI) to verify molecular weight (expected [M+H] for : ~415.1).
- Purity Assessment : HPLC with UV detection (λ = 254 nm) and comparison to known organotin standards .
Q. What are the stability considerations for handling and storing this compound?
- Key Factors :
- Air Sensitivity : Tributylstannyl groups oxidize in air; store under argon at −20°C in amber vials .
- Hydrolytic Stability : Avoid protic solvents (e.g., water, alcohols) to prevent cleavage of the Sn-C bond. Use anhydrous THF or DCM for reactions .
Advanced Research Questions
Q. How can 4-(tributylstannyl)benzenemethanol be utilized in cross-coupling reactions to construct complex aromatic systems?
- Applications :
- Stille Coupling : React with aryl/heteroaryl halides (e.g., iodobenzene) in the presence of Pd(0) catalysts (e.g., Pd(PPh)) to form biaryl systems .
- Optimization : Use ligand additives (e.g., AsPh) to suppress homocoupling. Monitor reaction progress via TLC (silica gel, hexane/ethyl acetate).
- Case Study : Synthesize fluorescent dyes by coupling with electron-deficient aryl halides for optoelectronic materials .
Q. What experimental design adjustments are necessary when encountering contradictory data on the reactivity of tributylstannyl-substituted benzyl alcohols?
- Troubleshooting :
- Contradiction Example : Discrepancies in catalytic efficiency may arise from trace oxygen or moisture. Repeat reactions under rigorously anhydrous/inert conditions .
- Control Experiments : Compare results with structurally analogous compounds (e.g., 4-tert-butylbenzyl alcohol ) to isolate steric/electronic effects.
- Data Reconciliation : Use DFT calculations (e.g., Gaussian 09) to model reaction pathways and identify kinetic/thermodynamic bottlenecks .
Q. What safety protocols must be prioritized when working with organotin compounds like 4-(tributylstannyl)benzenemethanol?
- Risk Mitigation :
- PPE : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods for all manipulations .
- Waste Disposal : Collect tin-containing waste separately; treat with aqueous KMnO to oxidize organotin residues before disposal .
- Emergency Measures : For skin contact, wash with 10% EDTA solution to chelate tin ions .
Methodological Tables
Table 1 : Key Spectral Data for 4-(Tributylstannyl)benzenemethanol
| Technique | Expected Data | Reference Compound Comparison |
|---|---|---|
| Sn NMR | δ ≈ 25–30 ppm (RSn-Ph) | Tributyltin chloride |
| HRMS (ESI) | [M+H] = 415.1 (CHOSn) | NIST Standard |
Table 2 : Reaction Optimization for Stille Coupling
| Condition | Outcome | Rationale |
|---|---|---|
| Pd(PPh) | 75% Yield, 5% Homocoupling | Standard catalyst |
| Pd(dba) + AsPh | 88% Yield, <1% Homocoupling | Ligand suppresses side reactions |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
